molecular formula C10H10Cl2O2 B15296410 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol

3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol

Cat. No.: B15296410
M. Wt: 233.09 g/mol
InChI Key: WVMYSEZZUMCHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol is an organic compound that features an oxetane ring substituted with a 3,4-dichlorophenylmethyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity. The presence of the dichlorophenyl group enhances the compound’s chemical properties, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions.

    Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenylmethyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-Dichlorophenyl)methyl]oxetan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-[(3,4-Dichlorophenyl)methyl]oxetan-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-[(3,4-Dichlorophenyl)methyl]oxetan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol is unique due to its combination of the oxetane ring and the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol

InChI

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(3-9(8)12)4-10(13)5-14-6-10/h1-3,13H,4-6H2

InChI Key

WVMYSEZZUMCHEU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.